BenchChemオンラインストアへようこそ!

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

Medicinal Chemistry Tautomerism Kinase Inhibition

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS 114097-17-5) is a heterocyclic building block featuring a pyrido[2,3-b]pyrazine core with a 3-oxo group and an ethyl ester at the 2-position. Its molecular formula is C₁₀H₉N₃O₃ with a molecular weight of 219.20 g/mol.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 114097-17-5
Cat. No. B2602755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate
CAS114097-17-5
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(NC1=O)N=CC=C2
InChIInChI=1S/C10H9N3O3/c1-2-16-10(15)7-9(14)13-8-6(12-7)4-3-5-11-8/h3-5H,2H2,1H3,(H,11,13,14)
InChIKeyICURIHAQCHEMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS 114097-17-5): Core Scaffold Identification for Procurement Decisions


Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate (CAS 114097-17-5) is a heterocyclic building block featuring a pyrido[2,3-b]pyrazine core with a 3-oxo group and an ethyl ester at the 2-position. Its molecular formula is C₁₀H₉N₃O₃ with a molecular weight of 219.20 g/mol . This scaffold is frequently employed in medicinal chemistry as a key intermediate for kinase inhibitor programs, leveraging the pyridopyrazine framework's established capacity for ATP-binding site interactions [1]. The compound's 3,4-dihydro-3-oxo substructure introduces a lactam-like motif that engages in hydrogen bonding with target proteins, while the ethyl ester serves as a synthetic handle for further derivatization or a prodrug element. Its role as a core scaffold positions it as a starting point for structure-activity relationship (SAR) exploration rather than a finalized drug candidate, making it a strategic procurement choice for early-stage discovery programs.

Why Generic Pyridopyrazine Substitution Fails: The Critical Role of C-2 Ester and 3-Oxo Tautomerism in SAR


The pyrido[2,3-b]pyrazine scaffold supports diverse biological activities through substituent-dependent modulation of target selectivity. In kinase inhibition, minor structural variations lead to significant potency differences: constrained tetrahydropyrido[2,3-b]pyrazine analogs achieve IC₅₀ values ~10 nM against ALK, whereas alternative substitution patterns reduce activity by orders of magnitude [1]. The 3-oxo-3,4-dihydro configuration of Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate supports a unique tautomeric equilibrium between enamine, methylene imine, and enaminol forms, as demonstrated by ¹H NMR for pyrido[2,3-b]pyrazin-3-one systems [2]. This tautomerism impacts hydrogen-bonding capacity and target recognition in ways that close analogs—lacking the 3-oxo group (e.g., fully aromatic pyrido[2,3-b]pyrazine, CAS 254-78-2) or bearing a 4-methyl substituent (e.g., CAS 1471-85-8)—cannot replicate. Generic substitution therefore risks both altered target selectivity profiles and unpredictable pharmacokinetics, undermining SAR continuity in lead optimization programs.

Product-Specific Comparative Evidence: Quantifying Differentiation for Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate


Tautomerism-Driven Hydrogen-Bonding Capacity vs. Fully Aromatic Pyrido[2,3-b]pyrazine

The 3-oxo-3,4-dihydro configuration of the target compound permits a dynamic tautomeric equilibrium involving enamine, methylene imine, and enaminol forms. ¹H NMR studies of pyrido[2,3-b]pyrazin-3-one systems demonstrate that this tautomerism modulates hydrogen-bond donor/acceptor capacity depending on the local environment [1]. In contrast, fully aromatic pyrido[2,3-b]pyrazine (CAS 254-78-2) lacks an exchangeable proton on the pyrazine ring, abolishing this adaptive hydrogen-bonding capability. This differential is critical for target engagement: the ability to present a hydrogen-bond donor at N4 or the 3-oxo oxygen directly impacts binding to kinase hinge regions and catalytic lysine residues [2].

Medicinal Chemistry Tautomerism Kinase Inhibition

Ethyl Ester as Synthetic Handle Enables Direct SAR Diversification vs. Carboxylic Acid Analogs

The ethyl ester at the C-2 position of the target compound serves as a versatile synthetic handle for amide bond formation, transesterification, or hydrolysis to the free carboxylic acid. The 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid (free acid analog, CAS not directly listed but described in patent US4296114) [1] requires activation (e.g., HATU, EDC) prior to coupling, adding a synthetic step and potentially introducing racemization or side-product risks. The pre-installed ethyl ester of the target compound allows direct aminolysis under mild conditions (e.g., AlMe₃-mediated coupling or enzymatic transesterification), streamlining library synthesis and reducing step count by one relative to the free acid . This synthetic efficiency directly translates to faster SAR turnaround in medicinal chemistry workflows.

Synthetic Chemistry Prodrug Design Derivatization

Kinase Profiling Potential: Scaffold Proven in ALK and EGFR Inhibition

The pyrido[2,3-b]pyrazine scaffold is validated in kinase inhibitor discovery, with documented high-potency examples. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines—direct synthetic descendants of the 3-oxo scaffold via reduction—achieved IC₅₀ values of approximately 10 nM against ALK in enzyme assays and approximately 150 nM in cellular assays [1]. In a separate study, pyrido[2,3-b]pyrazine lead compound 7n demonstrated IC₅₀ values of 0.09 μM against erlotinib-sensitive PC9 cells and 0.15 μM against erlotinib-resistant PC9-ER cells, highlighting the scaffold's ability to overcome clinically relevant resistance mechanisms [2]. By contrast, alternative heterocyclic kinase scaffolds such as quinoxaline (a carbon analog lacking the pyridine nitrogen) show attenuated activity against similar targets, as the pyridine nitrogen is critical for hinge-region hydrogen bonding [3].

Kinase Inhibition Oncology Lead Discovery

Antibacterial Activity: Pyridopyrazine Dioxide Derivatives Demonstrate Superior Potency over Mono-Oxide Analogs

The pyrido[2,3-b]pyrazine core is amenable to N-oxidation, which dramatically modulates antibacterial activity. In vitro screening of pyrido[2,3-b]pyrazine derivatives revealed that 1,4-dioxide derivatives exhibit strong antibacterial activity against Enterobacteriaceae (including E. coli, Klebsiella, Proteus, and Shigella), while 1-oxide derivatives showed no detectable activity [1]. The target compound, Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate, contains the non-oxidized pyrazine ring and thus serves as the precursor for selective N-oxidation to generate the active 1,4-dioxide pharmacophore. Microwave-assisted synthesis of 7-substituted pyrido[2,3-b]pyrazines yielded MIC values between 0.025 and 0.1 µM/mL across multiple bacterial strains [2], confirming the scaffold's inherent antibacterial potential when appropriately functionalized.

Antibacterial Gram-negative Pyrazine N-oxide

Cholinesterase Inhibition Selectivity: 3-Aryl Pyridopyrazines Differentiate AChE vs. BChE Through Substituent Control

Pyrido[2,3-b]pyrazine derivatives have been profiled for cholinesterase inhibition, demonstrating that substituent choice at the 3-position dictates selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). 3-(3′-Methylphenyl)pyrido[2,3-b]pyrazine (6c) showed selective BChE inhibition with an IC₅₀ of 0.583 ± 0.052 μM, while 3-(3′-fluorophenyl)pyrido[2,3-b]pyrazine (6f) exhibited AChE-selective inhibition with an IC₅₀ of 0.899 ± 0.10 μM [1]. The target compound, with its 2-ethyl ester and 3-oxo functionality, provides a distinct electronic environment at the C-3 position compared to the 3-aryl analogs, enabling orthogonal SAR exploration for cholinesterase selectivity tuning. This differentiation is structurally encoded: the electron-withdrawing ester at C-2 polarizes the pyrazine ring differently than the aryl substituents in compounds 6c and 6f, offering a unique starting point for CNS-targeted lead optimization.

Cholinesterase Neurodegeneration Selectivity

Commercial Availability with Batch-Specific QC Enables Reproducible Procurement vs. Custom Synthesis

Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate is commercially available from multiple suppliers at standard purities of 95–97% with batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. Combi-Blocks supplies the compound at 95% purity with downloadable SDS and CofA/NMR data per batch , while Bidepharm offers 97% purity with comprehensive batch QC reports [1]. Fluorochem lists the compound as in-stock at the 100 mg scale with rapid fulfillment . In contrast, custom synthesis of this scaffold from 2,3-diaminopyridine and a suitable dicarbonyl precursor requires multistep synthetic effort, chromatographic purification, and independent analytical characterization, introducing batch-to-batch variability that compromises SAR reproducibility. The commercial availability of pre-characterized material eliminates this variability and accelerates the transition from computational hit identification to experimental validation.

Procurement Quality Control Reproducibility

High-Impact Application Scenarios Enabled by Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate


Kinase Inhibitor Lead Generation Targeting Resistance-Conferring Mutations

The pyrido[2,3-b]pyrazine scaffold has demonstrated the capacity to inhibit both erlotinib-sensitive and erlotinib-resistant EGFR-mutant cell lines (IC₅₀ = 0.09 μM and 0.15 μM, respectively) [1]. Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate serves as the optimal starting scaffold for medicinal chemistry programs aiming to overcome acquired kinase inhibitor resistance. Its 3-oxo-3,4-dihydro configuration provides the hydrogen-bond network necessary for engagement with the kinase hinge region while the ethyl ester at C-2 enables rapid, parallel amide library synthesis to probe the solvent-exposed region for selectivity optimization against resistance-conferring mutants. This application scenario directly leverages the compound's tautomerism-driven binding adaptability and synthetically accessible ester handle.

Gram-Negative Antibacterial Agent Development via Selective N-Oxidation

Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives exhibit strong antibacterial activity against clinically relevant Enterobacteriaceae including E. coli, Klebsiella, and Proteus species, whereas 1-oxide derivatives are inactive [2]. The target compound, as the non-oxidized precursor, enables controlled, regioselective N-oxidation to access the 1,4-dioxide pharmacophore. This chemotype addresses the critical need for novel Gram-negative antibacterial agents with mechanisms distinct from existing antibiotic classes. The 3-oxo group provides an additional hydrogen-bonding interaction with bacterial targets, while the ethyl ester offers a vector for solubility optimization through hydrolysis or amidation. MIC values of 0.025–0.1 µM/mL for related pyrido[2,3-b]pyrazines establish a competitive potency benchmark for hit optimization campaigns [3].

CNS-Penetrant Cholinesterase Inhibitor Design with Orthogonal IP Space

Pyrido[2,3-b]pyrazine derivatives have established sub-micromolar cholinesterase inhibition with tunable AChE/BChE selectivity based on 3-position substitution (BChE-selective IC₅₀ = 0.583 μM for 3-(3′-methylphenyl); AChE-selective IC₅₀ = 0.899 μM for 3-(3′-fluorophenyl)) [4]. The target compound's unique 2-ethyl ester/3-oxo substitution pattern is structurally orthogonal to the published 3-aryl series, enabling exploration of previously inaccessible selectivity vectors. Its low molecular weight (219.20 g/mol) and moderate lipophilicity (from the ethyl ester) provide favorable CNS drug-likeness parameters. This scenario is particularly attractive for Alzheimer's disease research programs seeking to differentiate their chemical matter from existing cholinesterase inhibitor scaffolds with novel intellectual property.

Chemical Biology Probe Development via Tautomerism-Responsive Conjugation

The 3-oxo-3,4-dihydro configuration supports a solvent- and pH-dependent tautomeric equilibrium that can be exploited for environment-sensitive probe design [5]. The ethyl ester provides a convenient attachment point for fluorophores, biotin, or photoaffinity labels through aminolysis without perturbing the tautomerism-critical 3-oxo group. This enables the creation of chemical biology tools that report on target engagement through tautomerism-dependent fluorescence changes or that enable target identification via pull-down proteomics. The commercial availability of the compound at verified purity with batch QC ensures reproducible probe construct synthesis, a critical requirement for quantitative chemical biology studies where batch-to-batch variability would confound target engagement measurements.

Quote Request

Request a Quote for Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.